molecular formula C12H11N5O3S2 B2456814 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034553-65-4

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2456814
CAS No.: 2034553-65-4
M. Wt: 337.37
InChI Key: BQMKPIDETNZACR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a benzo[c][1,2,5]thiadiazol-4-ylsulfonyl group and a 1,2,4-oxadiazole group.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds featuring the 1,3,4-oxadiazole and thiadiazole moieties exhibit significant biological activities, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for treating dementias and myasthenia gravis. For instance, a study on 5-Aryl-1,3,4-oxadiazol-2-amines demonstrated moderate dual inhibition of AChE and BChE, highlighting their potential as therapeutic agents against neurodegenerative diseases (Pflégr et al., 2022).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine, a benzothiadiazole analog, serves as an electron acceptor in donor-acceptor-type electrochromic polymers, demonstrating fast-switching properties and low bandgap, which are advantageous for developing neutral green electrochromic polymers (Ming et al., 2015).

Luminescent Materials

Bent-shaped molecules with a central pyridine core connected to substituted 1,3,4-oxadiazole and thiadiazoles exhibit luminescence with potential applications in organic blue light emitters and acid sensing, due to their wide-range columnar phases and aggregation-induced blue emission (Pradhan et al., 2018).

Antimicrobial Agents

The antimicrobial properties of 1,3,4-oxadiazole and thiadiazole derivatives have been studied extensively, showing moderate to potent activity against a variety of Gram-positive and Gram-negative bacteria. Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide underscores the potential of these compounds as antibacterial agents (Khalid et al., 2016).

Biochemical Analysis

Biochemical Properties

. Compounds with similar structures have been shown to exhibit interesting properties. For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity

Cellular Effects

It has been observed that similar compounds can induce changes in mitochondrial membrane potential, leading to abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKPIDETNZACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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